molecular formula C8H15BrO2 B2624720 2-(3-Bromopropyl)-2-methyl-1,3-dioxane CAS No. 86040-04-2

2-(3-Bromopropyl)-2-methyl-1,3-dioxane

Cat. No. B2624720
CAS RN: 86040-04-2
M. Wt: 223.11
InChI Key: FBCCSJCLVVSSRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with alkyl halides . For instance, the catalytic protodeboronation of pinacol boronic esters has been reported .


Molecular Structure Analysis

The molecular structure of similar compounds involves a dioxolane ring with a bromopropyl group attached . The exact structure of “2-(3-Bromopropyl)-2-methyl-1,3-dioxane” would need to be confirmed through techniques such as NMR or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include elimination reactions . These reactions involve the formation of a new C–C π bond and the breaking of two single bonds to carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a liquid state at 20 degrees Celsius, a refractive index of around 1.478, and a boiling point of around 88°C/10mmHg .

Scientific Research Applications

  • Synthesis of Azaisonucleosides : The Michael reaction of 2,2-pentamethylene-5-nitro-1,3-dioxane with methyl 2-bromoacrylate yielded α-bromo-γ-nitroester, which was transformed into various 5,5-bis(hydroxymethyl)pyrrolidine analogues of nucleosides, highlighting the use of similar dioxane compounds in nucleoside analog synthesis (Mironiuk-Puchalska et al., 2002).

  • Chemical Property Estimation : Aspen Plus software was utilized to estimate the properties of an intermediate product similar to 2-methyl-1,3-dioxane and simulate its separation process from a low concentration broth, emphasizing the relevance of computational tools in the study and application of such compounds (Fang Yun-jin, 2007).

  • Renewable Fuel Additives : Research indicated that compounds like 2,3-butanediol could be dehydrated to form a complex mixture of dioxolanes, which exhibited high anti-knock properties and substantial net heat of combustion, marking their potential as sustainable gasoline blending components or industrial solvents (Harvey et al., 2016).

  • Bromination in Organic Synthesis : The bromination of 1-arylethanones and related compounds in dioxane resulted in the creation of 2,2-dibromo-l-arylethanones, underlining the role of dioxane compounds in facilitating halogenation reactions in organic synthesis (Terent’ev et al., 2006).

  • Peptide Analogue Synthesis : The Grignard reagents of 2-(2-bromoethyl)-1,3-dioxane and 2-(2-bromoethyl)-1,3-dioxolane were used in the synthesis of ketone adducts, serving as intermediates in the creation of ketomethylene analogues of peptides, showcasing the application of dioxane derivatives in the synthesis of bioactive molecules (Johnson & Miller, 2009).

  • Structure and Spectral Analysis : Studies focused on the microwave spectrum and structural parameters of 2-methyl-1,3-dioxane, providing insight into the molecular structure and behavior of such compounds, valuable in the fields of material science and molecular engineering (Mamleev et al., 2007).

  • Synthesis of Polyketides : Research on the transformation of bromopropyl-dioxane derivatives into valuable intermediates for the synthesis of natural compounds with antitumor activity highlighted the role of dioxane compounds in the synthesis of medically significant molecules (Shklyaruck, 2015).

  • Conformational Analysis : Structural and conformational analyses of various 1,3-dioxane derivatives provided insights into their molecular dynamics, essential for understanding their chemical behavior and potential applications in various scientific fields (Khazhiev et al., 2019).

Mechanism of Action

The mechanism of action for similar compounds often involves reactions with Ni (I) species with alkyl halides to generate R alkyl –Ni (III)–R alkyl intermediates through a radical/Ni cage-rebound process .

Safety and Hazards

Similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for similar compounds could involve their use in organic synthesis studies . Additionally, the reductive cross-coupling of tertiary halides with other electrophiles is an area of ongoing research .

properties

IUPAC Name

2-(3-bromopropyl)-2-methyl-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-8(4-2-5-9)10-6-3-7-11-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCCSJCLVVSSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCCO1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopropyl)-2-methyl-1,3-dioxane

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